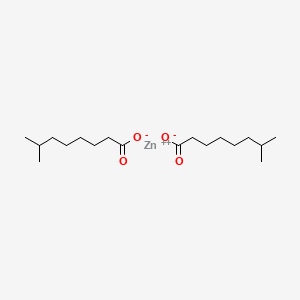
Zinc isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc isononanoate, also known as zinc bis(isononanoate), is a zinc salt of isononanoic acid. It is commonly used as a catalyst in various chemical reactions and as an additive in lubricants and coatings. The compound has the molecular formula ( \text{C}{18}\text{H}{34}\text{O}_4\text{Zn} ) and is known for its stability and effectiveness in enhancing the properties of materials it is added to .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically involves heating the reactants to facilitate the formation of the zinc salt. The general reaction is as follows: [ \text{ZnO} + 2 \text{C}9\text{H}{18}\text{O}_2 \rightarrow \text{Zn(C}9\text{H}{17}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Zinc isononanoate primarily undergoes substitution reactions due to the presence of the zinc ion. It can also participate in coordination chemistry, forming complexes with various ligands.
Common Reagents and Conditions
Substitution Reactions: this compound can react with halides or other nucleophiles to form new compounds. For example, it can react with alkyl halides to form alkyl zinc compounds.
Coordination Chemistry: this compound can form complexes with ligands such as amines, phosphines, and other donor molecules.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with an alkyl halide can produce an alkyl zinc compound and isononanoic acid as a byproduct .
Scientific Research Applications
Zinc isononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of zinc isononanoate involves the interaction of the zinc ion with various molecular targets. Zinc ions can act as Lewis acids, facilitating the formation of new chemical bonds. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc salt used in similar applications, but with different solubility and reactivity properties.
Zinc stearate: Commonly used as a lubricant and release agent, with different physical properties compared to zinc isononanoate.
Zinc oxide: Widely used in various applications, including as a catalyst and in sunscreens, with distinct chemical properties.
Uniqueness
This compound is unique in its balance of stability and reactivity, making it particularly useful in applications where both properties are desired. Its ability to form stable complexes with various ligands also sets it apart from other zinc compounds .
Properties
CAS No. |
53988-06-0 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


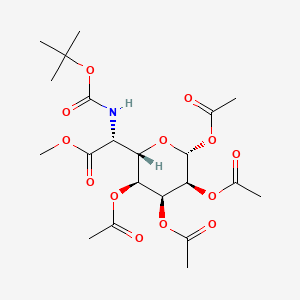

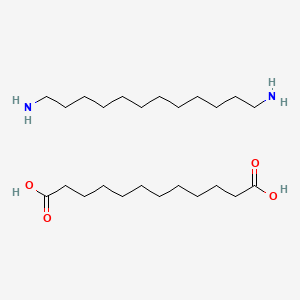
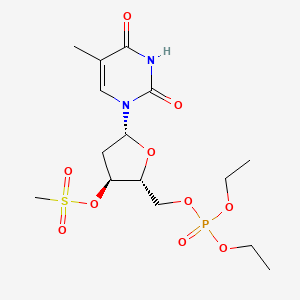



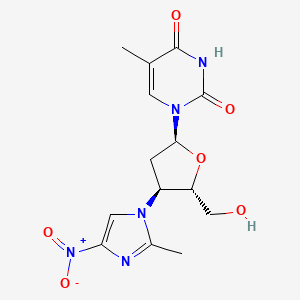



![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
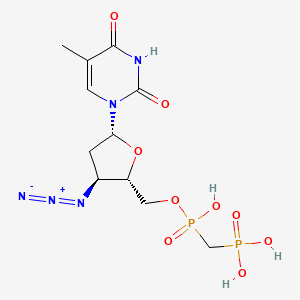
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
